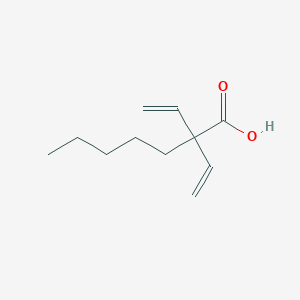
2,2-Diethenylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethenylheptanoic acid is an organic compound belonging to the class of carboxylic acids. It features a heptanoic acid backbone with two ethenyl groups attached to the second carbon atom. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethenylheptanoic acid typically involves the alkylation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with acetylene in the presence of a strong base, such as sodium amide, under controlled temperature and pressure conditions. This reaction results in the formation of the ethenyl groups at the second carbon position.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of ethenyl groups to the heptanoic acid backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the ethenyl groups can yield the corresponding alkyl derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate esterification or amidation.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkyl derivatives.
Substitution: Esters, amides.
Applications De Recherche Scientifique
2,2-Diethenylheptanoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Diethenylheptanoic acid involves its interaction with specific molecular targets and pathways. The ethenyl groups can undergo electrophilic addition reactions, forming reactive intermediates that interact with biological molecules. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2,2-Dimethylheptanoic acid: Similar structure but with methyl groups instead of ethenyl groups.
2,2-Diethenylpentanoic acid: Shorter carbon chain but similar ethenyl substitution.
Uniqueness: 2,2-Diethenylheptanoic acid is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for diverse chemical transformations. Its longer carbon chain compared to similar compounds also influences its physical properties and applications.
Propriétés
Numéro CAS |
114519-98-1 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2,2-bis(ethenyl)heptanoic acid |
InChI |
InChI=1S/C11H18O2/c1-4-7-8-9-11(5-2,6-3)10(12)13/h5-6H,2-4,7-9H2,1H3,(H,12,13) |
Clé InChI |
HMRWCJNINPOQDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)(C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


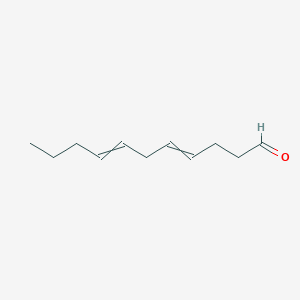



![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
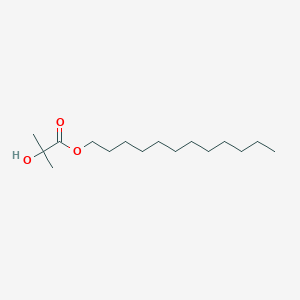
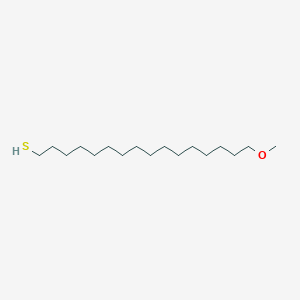

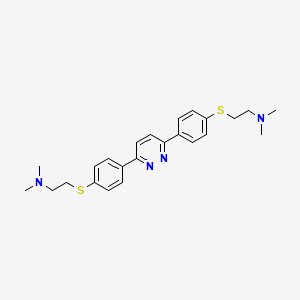
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)

![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)

